molecular formula C16H25N3O3S B2928260 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide CAS No. 2034421-70-8

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide

Cat. No. B2928260
M. Wt: 339.45
InChI Key: UOYQALVHAXOVEZ-UHFFFAOYSA-N
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Scientific Research Applications

Research on Synthetic Opioids

One area of research involves the exploration of synthetic opioids, including the development and analysis of compounds with potential analgesic properties. A study highlights the challenges and implications associated with synthetic opioids like U-47700, emphasizing the necessity for forensic analysis due to their emergence as new psychoactive substances (NPS) and their association with severe adverse effects. This research underscores the importance of identifying compounds with reduced dependence-producing properties and abuse liability (Elliott, Brandt, & Smith, 2016).

Quantum Chemical and Molecular Dynamics Studies

Another significant application of such compounds is in the field of materials science, specifically in corrosion inhibition. A study on the quantum chemical calculations and molecular dynamics simulations of piperidine derivatives investigated their adsorption and corrosion inhibition properties on iron surfaces. This research provides valuable insights into the global reactivity parameters and the interaction of these compounds with metal surfaces, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).

Impurities in Pharmaceutical Compounds

Research into the identification, isolation, and synthesis of novel impurities in pharmaceutical compounds, such as the anti-diabetic drug Repaglinide, is also a relevant application. This study highlights the importance of characterizing impurities for ensuring drug safety and efficacy, offering a methodological framework for the analysis and synthesis of such impurities (Kancherla et al., 2018).

Inhibitor Development and Metabolite Identification

There is also research focusing on the development of inhibitors for specific biological targets, such as the If channel inhibitor YM758, and the identification of its human metabolites. This research contributes to the understanding of drug metabolism, transporter-mediated renal and hepatic excretion, and the potential therapeutic applications of these metabolites (Umehara et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results691.


Future Directions

The future directions for the research and application of this compound are not specified in the search results11121.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemistry professional.


properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13-5-4-6-15(11-13)16(20)17-12-14-7-9-19(10-8-14)23(21,22)18(2)3/h4-6,11,14H,7-10,12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYQALVHAXOVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide

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